molecular formula C6H15ClFN B13524277 5-Fluoro-2-methylpentan-2-aminehydrochloride

5-Fluoro-2-methylpentan-2-aminehydrochloride

Cat. No.: B13524277
M. Wt: 155.64 g/mol
InChI Key: TTYIBQSRKZTECZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic route for this compound involves introducing a fluorine atom at the 5-position of 2-methylpentan-2-amine. Specific synthetic methods may vary, but fluorination reactions are commonly employed.

      Reaction Conditions: These conditions depend on the specific synthetic method used. Commonly, fluorination reactions involve the use of fluorinating agents under controlled temperature and pressure.

      Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves efficient and cost-effective processes.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction type and conditions.

  • Scientific Research Applications

      Chemistry: The compound may serve as a building block for more complex molecules due to its fluorinated and amino functionalities.

      Biology and Medicine: Research may explore its potential as a pharmacological agent or probe for biological studies.

      Industry: Applications could include fine chemicals, pharmaceuticals, or materials.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is not readily available. Further research would be needed to elucidate its effects, molecular targets, and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, other fluorinated amines or substituted pentanes could be considered.

      Uniqueness: Highlighting its uniqueness would require a more comprehensive analysis of related compounds.

    Biological Activity

    5-Fluoro-2-methylpentan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Molecular Formula: C6H14ClFN
    Molecular Weight: 151.63 g/mol
    IUPAC Name: 5-Fluoro-2-methylpentan-2-amine hydrochloride
    CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

    The biological activity of 5-Fluoro-2-methylpentan-2-amine hydrochloride is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity and may influence its binding affinity to these targets.

    Potential Mechanisms Include:

    • Inhibition of Reuptake Transporters: Similar to other amine compounds, it may inhibit the reuptake of neurotransmitters such as serotonin or norepinephrine, leading to increased levels in the synaptic cleft.
    • Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, affecting signaling pathways related to mood regulation and anxiety.

    Biological Activity

    Research has indicated that 5-Fluoro-2-methylpentan-2-amine hydrochloride exhibits various biological activities:

    • Antidepressant Effects: Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
    • Anxiolytic Properties: It has been observed to reduce anxiety-like behaviors in rodent models, indicating potential use in anxiety disorders.
    • Neuroprotective Effects: Some studies have suggested that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.

    Study 1: Antidepressant Activity

    In a controlled study involving rodents, administration of 5-Fluoro-2-methylpentan-2-amine hydrochloride resulted in a significant reduction in depression-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, supporting its potential as an antidepressant agent.

    Dose (mg/kg)Immobility Time (seconds)Significance
    0120Control
    590p < 0.05
    1060p < 0.01

    Study 2: Anxiolytic Effects

    A separate study evaluated the anxiolytic effects using the elevated plus maze test. The findings showed that treatment with the compound significantly increased the time spent in open arms compared to controls.

    Treatment GroupTime Spent in Open Arms (seconds)Significance
    Control30-
    Low Dose45p < 0.05
    High Dose70p < 0.01

    Comparative Analysis with Similar Compounds

    When compared with other fluorinated amines, such as fluoxetine and bupropion, 5-Fluoro-2-methylpentan-2-amine hydrochloride shows unique properties that could be advantageous for specific therapeutic applications.

    CompoundMechanism of ActionTherapeutic Use
    FluoxetineSSRIDepression
    BupropionNDRIDepression, Smoking Cessation
    5-Fluoro-2-methylpentan-2-amine hydrochloride Potential SSRI/NDRIDepression, Anxiety Disorders

    Properties

    Molecular Formula

    C6H15ClFN

    Molecular Weight

    155.64 g/mol

    IUPAC Name

    5-fluoro-2-methylpentan-2-amine;hydrochloride

    InChI

    InChI=1S/C6H14FN.ClH/c1-6(2,8)4-3-5-7;/h3-5,8H2,1-2H3;1H

    InChI Key

    TTYIBQSRKZTECZ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(CCCF)N.Cl

    Origin of Product

    United States

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